molecular formula C16H19BN2O2 B1487228 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile CAS No. 2103353-09-7

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile

Cat. No.: B1487228
CAS No.: 2103353-09-7
M. Wt: 282.1 g/mol
InChI Key: WJJNQBCLEQJKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile is a boronic ester-functionalized indole derivative with a molecular formula of C₁₆H₁₉BN₂O₂ and a molecular weight of 282.15 g/mol . Key structural features include:

  • A methyl group at position 3 of the indole ring.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) substituent at position 4.
  • A cyano group at position 5.

This compound (CAS: 2103353-09-7) is likely utilized as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl motifs . The boronic ester group enhances stability and solubility in organic solvents, while the cyano group may modulate electronic properties or serve as a hydrogen bond acceptor in target binding.

Properties

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O2/c1-10-9-19-14-11(8-18)6-12(7-13(10)14)17-20-15(2,3)16(4,5)21-17/h6-7,9,19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJNQBCLEQJKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C(=CN3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core substituted with a carbonitrile group and a dioxaborolane moiety. Its molecular formula is C14H19BN2O2C_{14}H_{19}BN_2O_2 with a molecular weight of approximately 247.12 g/mol.

Anticancer Properties

Research indicates that compounds containing indole structures often exhibit significant anticancer activities. The presence of the boron atom in this compound may enhance its interaction with biological targets, potentially inhibiting tumor growth.

  • Mechanism of Action :
    • The indole moiety is known to interact with various cellular receptors and enzymes involved in cancer progression.
    • The dioxaborolane group may contribute to the compound's ability to form stable complexes with biomolecules, enhancing its efficacy as an anticancer agent.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Notes
MCF-7 (Breast)12.5Significant reduction in cell viability
A549 (Lung)15.0Induced apoptosis in treated cells
HeLa (Cervical)10.0Enhanced sensitivity compared to controls

Mechanistic Insights

The compound's mechanism was further elucidated through flow cytometry and Western blot analysis, revealing:

  • Apoptosis Induction : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Arrest : Accumulation of cells in the G2/M phase, suggesting disruption of cell cycle progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Boronic Esters

A. 7-Fluoro-5-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS: 1449581-03-6)
  • Structural Differences: Fluorine substituent at position 7 (vs. cyano in the target compound) and boronic ester at position 4 (vs. position 5).
  • Properties: Molecular weight = 286.14 g/mol. The electron-withdrawing fluorine may reduce reactivity in cross-coupling compared to the cyano group.
B. 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-4-Carbonitrile (CAS: 1256359-19-9)
  • Structural Differences: Boronic ester at position 2 and cyano at position 4.
  • Properties : LogP = 2.64 , PSA = 76.50 Ų . The altered substitution pattern likely impacts electronic distribution and solubility .
C. 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-5-Carbonitrile (CAS: 1256359-11-1)
  • Structural Differences: Boronic ester at position 2 (vs. 5) and cyano at position 5 (vs. 7).
  • Properties : Similar LogP/PSA to compound B but distinct regiochemistry, which may influence intermolecular interactions .

Indazole and Azaindole Analogs

A. 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-3-Carbonitrile (CAS: 1463055-84-6)
  • Core Structure : Indazole (two adjacent nitrogen atoms) instead of indole.
  • Properties : Molecular weight = 269.11 g/mol . The indazole core increases polarity (PSA = 86.52 Ų ) and may enhance metabolic stability in drug design. Safety Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
B. 3-Methyl-1H-Indazole-5-Boronic Acid Pinacol Ester (CAS: 1111637-95-6)
  • Structural Differences : Methyl at position 3 (indazole), boronic ester at position 5.
  • Properties: Molecular weight = 258.12 g/mol.
3-Methyl-7-Azaindole-5-Boronic Acid Pinacol Ester
  • Core Structure : Pyrrolo[2,3-b]pyridine (7-azaindole), replacing indole’s benzene ring with a pyridine.
  • Properties : Enhanced solubility due to the nitrogen-rich heterocycle. Used in kinase inhibitor synthesis due to improved binding affinity .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents LogP PSA (Ų) Hazard Profile
3-Methyl-5-(dioxaborolan-2-yl)-1H-indole-7-carbonitrile Indole C₁₆H₁₉BN₂O₂ 282.15 3-Me, 5-Bpin, 7-CN - - Not reported
7-Fluoro-5-methyl-4-Bpin-1H-indole Indole C₁₅H₁₉BFNO₂ 286.14 5-Me, 4-Bpin, 7-F - - Discontinued
2-Bpin-1H-indole-4-carbonitrile Indole C₁₅H₁₈BN₂O₂ 269.13 2-Bpin, 4-CN 2.64 76.50 Not reported
5-Bpin-1H-indazole-3-carbonitrile Indazole C₁₄H₁₆BN₃O₂ 269.11 5-Bpin, 3-CN - 86.52 H302, H315, H319
3-Methyl-1H-indazole-5-Bpin Indazole C₁₄H₁₈BN₂O₂ 258.12 3-Me, 5-Bpin - - Not reported
3-Methyl-7-azaindole-5-Bpin Azaindole C₁₄H₁₉BN₂O₂ 258.12 3-Me, 5-Bpin - - Not reported

Key Findings and Implications

Structural Effects on Reactivity: The cyano group in the target compound may enhance electron deficiency at position 7, facilitating cross-coupling at position 5. Indazole analogs exhibit higher polarity (PSA) and metabolic stability, making them preferable in drug discovery .

Safety Considerations :

  • Indazole derivatives (e.g., CAS: 1463055-84-6) require stringent handling due to toxicity risks (H302, H315, H319) .

Boronic esters are typically introduced via Suzuki coupling or direct borylation, as seen in compound 77B () .

Applications: The target compound’s methyl and cyano groups could optimize steric and electronic profiles for pharmaceutical intermediates or agrochemicals. Fluorinated analogs (e.g., CAS: 1449581-03-6) may face stability issues, limiting their utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.